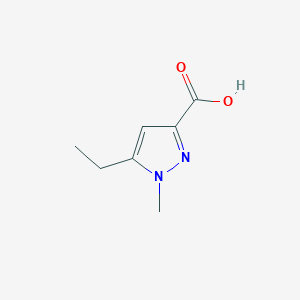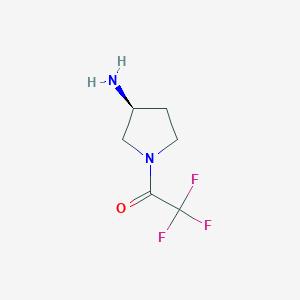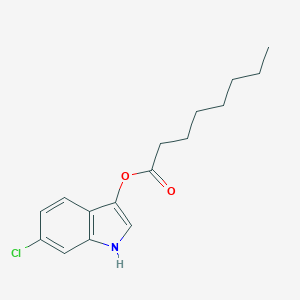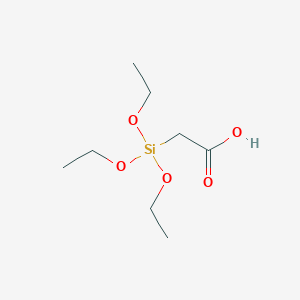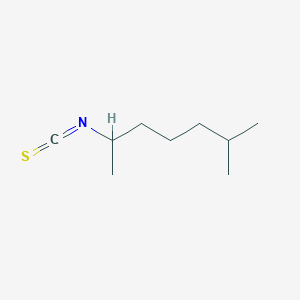
2-イソチオシアナト-6-メチルヘプタン
概要
説明
2-Isothiocyanato-6-methylheptane, also known as 2-Isothiocyanato-6-methylheptane, is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isothiocyanato-6-methylheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isothiocyanato-6-methylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isothiocyanato-6-methylheptane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
2-イソチオシアナト-6-メチルヘプタンを含むイソチオシアネートは、有機合成における中間体として広く使用されています . イソチオシアネートは高い汎用性の高い反応性を示すため、さまざまな複雑な有機化合物の合成に役立ちます .
抗がん研究
イソチオシアネートは、抗腫瘍活性を示すことが示唆されています . これらは、有意な抗増殖活性を示します 、これは、2-イソチオシアナト-6-メチルヘプタンが、がん研究と治療のための潜在的な候補となる可能性があることを示唆しています。
抗炎症研究
イソチオシアネートは、抗炎症作用を示しています . これは、2-イソチオシアナト-6-メチルヘプタンを、新しい抗炎症薬や治療法の開発を目的とした研究で使用できる可能性を示唆しています。
抗酸化研究
イソチオシアネートは、抗酸化作用も有します . したがって、2-イソチオシアナト-6-メチルヘプタンは、酸化ストレスと関連する健康状態に焦点を当てた研究で使用できる可能性があります。
神経疾患研究
特定のイソチオシアネートは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療において、神経保護作用を示しています . これは、2-イソチオシアナト-6-メチルヘプタンを同様の神経学的調査で使用できる可能性を開きます。
食品保存
特定のイソチオシアネートの抗菌性により、食品保存に役立ちます . 2-イソチオシアナト-6-メチルヘプタンは、食品の安全性と保存に関する研究で使用できる可能性があります。
作用機序
Target of Action
2-Isothiocyanato-6-methylheptane, also known as Octodrine or DMHA, is a stimulant drug . Isothiocyanates, the family to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .
Mode of Action
Isothiocyanates are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction with protein targets is a key aspect of their mode of action. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Biochemical Pathways
Isothiocyanates affect multiple biochemical pathways. They induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and have effects on heat shock proteins . They also inhibit angiogenesis and metastasis . These pathways play crucial roles in cellular function and response to stress, and their modulation by isothiocyanates contributes to the compounds’ protective effects.
Pharmacokinetics
The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They undergo reversible metabolism and capacity-limited hepatic elimination . Membrane transport of isothiocyanates is mediated by BCRP, MRP1, and MRP2 transporters . These properties influence the bioavailability of isothiocyanates and their ultimate effects in the body.
Result of Action
The result of the action of isothiocyanates includes the induction of stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation . At high concentrations, they can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . These effects at the molecular and cellular level underlie the protective effects of isothiocyanates against various diseases.
Action Environment
The activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage . Consequently, the formation of isothiocyanates serves as a defensive mechanism protecting the plant from injury . This suggests that environmental factors can influence the action, efficacy, and stability of isothiocyanates.
Safety and Hazards
将来の方向性
The synthesis of isothiocyanates has the potential for industrial production due to its low toxicity, safety, less by-products, and simple operation . Future research could focus on developing more sustainable and cost-effective synthesis methods, as well as exploring the diverse bioactivities of various isothiocyanates .
生化学分析
Biochemical Properties
2-Isothiocyanato-6-methylheptane, like other isothiocyanates, is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
. They can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Isothiocyanato-6-methylheptane is not well-studied. Isothiocyanates are known to exert their effects at the molecular level through multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Isothiocyanato-6-methylheptane in laboratory settings are not well-documented. Isothiocyanates are generally stable under moderate heating .
Dosage Effects in Animal Models
While specific studies on 2-Isothiocyanato-6-methylheptane in animal models are lacking, isothiocyanates like octodrine have been shown to increase blood pressure and cardiac output in animals .
Metabolic Pathways
The specific metabolic pathways involving 2-Isothiocyanato-6-methylheptane are not well-known. Isothiocyanates are derived from glucosinolate precursors by the action of β-thioglucosidase enzymes (myrosinases) .
Transport and Distribution
The transport and distribution of 2-Isothiocyanato-6-methylheptane within cells and tissues are not well-studied. Isothiocyanates are known to be transported and distributed within cells and tissues via various biological mechanisms .
Subcellular Localization
The subcellular localization of 2-Isothiocyanato-6-methylheptane is not well-documented. The subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals or post-translational modifications .
特性
IUPAC Name |
2-isothiocyanato-6-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8(2)5-4-6-9(3)10-7-11/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVEJXQDMOGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374944 | |
| Record name | 2-Isothiocyanato-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194086-70-9 | |
| Record name | 2-Isothiocyanato-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 194086-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
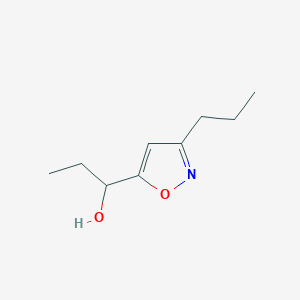
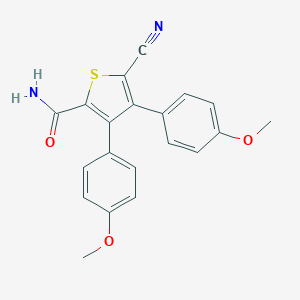
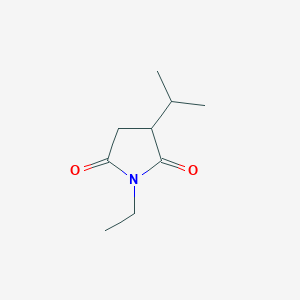

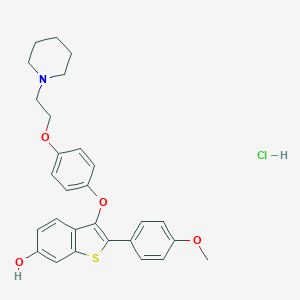
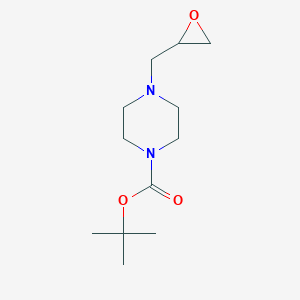

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
